(R)-3-(3,4-Dichlorophenyl)piperidine
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Overview
Description
(3R)-3-(3,4-Dichlorophenyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(3,4-dichlorophenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and piperidine.
Condensation Reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with piperidine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield (3R)-3-(3,4-dichlorophenyl)piperidine.
Industrial Production Methods
Industrial production of (3R)-3-(3,4-dichlorophenyl)piperidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(3,4-Dichlorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
(3R)-3-(3,4-Dichlorophenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-(3,4-dichlorophenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(3,4-Difluorophenyl)piperidine
- (3R)-3-(3,4-Dibromophenyl)piperidine
- (3R)-3-(3,4-Dimethylphenyl)piperidine
Uniqueness
(3R)-3-(3,4-Dichlorophenyl)piperidine is unique due to the presence of two chlorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other applications.
Properties
Molecular Formula |
C11H13Cl2N |
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Molecular Weight |
230.13 g/mol |
IUPAC Name |
(3R)-3-(3,4-dichlorophenyl)piperidine |
InChI |
InChI=1S/C11H13Cl2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2/t9-/m0/s1 |
InChI Key |
ICQSKAQXLPIUOE-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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